Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide
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Overview
Description
N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE is a complex heterocyclic compound that features a unique combination of a cycloheptathiophene and a pyrimidine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .
Scientific Research Applications
N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[b]thiophene: Shares the cycloheptathiophene core but lacks the pyrimidine ring.
2-Furamide derivatives: Compounds with similar furanamide structures but different substituents on the furan ring
Uniqueness
N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE is unique due to its fused ring system, which combines the properties of both cycloheptathiophene and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c20-15(11-6-4-8-21-11)19-14-13-10-5-2-1-3-7-12(10)22-16(13)18-9-17-14/h4,6,8-9H,1-3,5,7H2,(H,17,18,19,20) |
InChI Key |
YJPPZSPGXZPSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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